

Spectroscopic Profile of 2-Propyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propyl-1,3-dioxolane

Cat. No.: B1346037

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Propyl-1,3-dioxolane** (CAS No. 3390-13-4). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed analysis of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document includes structured data tables for easy reference, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Propyl-1,3-dioxolane**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.83	t	1H	5.0	H-2
3.98 - 3.82	m	4H	-	H-4, H-5
1.62	p	2H	7.4	H-1'
1.43	h	2H	7.4	H-2'
0.92	t	3H	7.4	H-3'

Solvent: CDCl_3 , Spectrometer Frequency: 90 MHz

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
110.0	C-2
64.9	C-4, C-5
34.0	C-1'
17.5	C-2'
14.1	C-3'

Solvent: CDCl_3 , Spectrometer Frequency: 22.63 MHz

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
2870	Strong	C-H stretch (alkane)
1460	Medium	C-H bend (alkane)
1140	Strong	C-O stretch (acetal)
1040	Strong	C-O stretch (acetal)

Sample Preparation: Neat

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
115	10	[M-H] ⁺
87	35	[M-C ₂ H ₅] ⁺
73	100	[M-C ₃ H ₅] ⁺
45	50	[C ₂ H ₅ O] ⁺
43	80	[C ₃ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer.

- Sample Preparation: A small amount of **2-Propyl-1,3-dioxolane** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

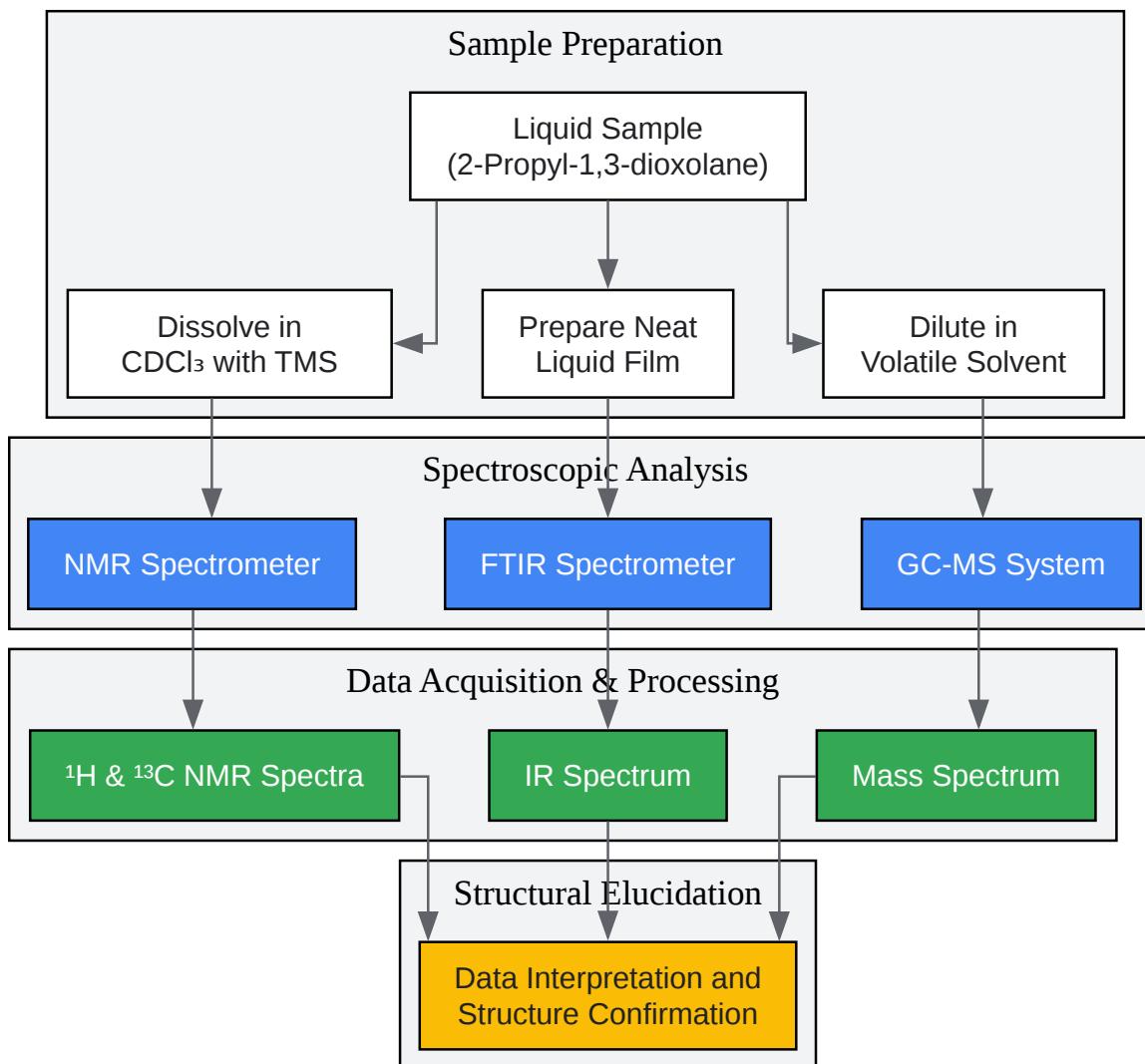
- ¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.
- ¹³C NMR Acquisition: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate signal detection.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation: A drop of neat **2-Propyl-1,3-dioxolane** was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.
- Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
- Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.

Mass Spectrometry (MS)


The mass spectrum was recorded on a mass spectrometer coupled with a gas chromatograph (GC-MS).

- Sample Introduction: A dilute solution of **2-Propyl-1,3-dioxolane** in a volatile organic solvent was injected into the gas chromatograph. The GC was equipped with a suitable capillary column to separate the analyte from any impurities.
- Ionization: As the compound eluted from the GC column, it entered the mass spectrometer's ion source, where it was subjected to electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: The resulting positively charged fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The abundance of each fragment was measured by an electron multiplier detector, and the data was compiled into a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **2-Propyl-1,3-dioxolane**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-Propyl-1,3-dioxolane**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Propyl-1,3-dioxolane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346037#spectroscopic-data-of-2-propyl-1-3-dioxolane\]](https://www.benchchem.com/product/b1346037#spectroscopic-data-of-2-propyl-1-3-dioxolane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com